Home > Products > Screening Compounds P123839 > Cizolirtine citrate
Cizolirtine citrate - 142155-44-0

Cizolirtine citrate

Catalog Number: EVT-428815
CAS Number: 142155-44-0
Molecular Formula: C21H29N3O8
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Cizolirtine citrate falls under the category of analgesics and neuropeptide modulators. Its classification emphasizes its role in pain management and modulation of neurotransmitter release, making it a candidate for various therapeutic applications beyond urinary incontinence.

Synthesis Analysis

The synthesis of cizolirtine citrate involves several chemical processes that ensure the production of the desired compound with high purity. Esteve Pharmaceuticals has developed a method that yields cizolirtine citrate as a crystalline powder. The synthesis typically includes:

  1. Starting Materials: Precursors that contain pyrazole structures, which are essential for the formation of cizolirtine.
  2. Reagents: Various reagents are employed to facilitate reactions, including acids for esterification processes.
  3. Parameters: Key parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and purity.
  4. Purification: Techniques like crystallization and chromatography are used to isolate cizolirtine citrate from by-products and unreacted materials.

The detailed synthetic route is often proprietary but is crucial for ensuring consistent quality in pharmaceutical applications .

Molecular Structure Analysis

Cizolirtine citrate has a complex molecular structure characterized by its pyrazole core, which is central to its pharmacological activity. The molecular formula is C14_{14}H18_{18}N4_{4}O3_{3}·C6_{6}H8_{8}O7_{7}, indicating the presence of multiple functional groups that contribute to its biological activity.

  • Structural Features:
    • The pyrazole ring provides the compound with its analgesic properties.
    • The citrate moiety enhances solubility and bioavailability.

Crystallographic studies may reveal precise bond angles and distances, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Cizolirtine citrate participates in several chemical reactions relevant to its pharmacological profile:

  1. Neuropeptide Modulation: It influences the release of substance P and calcitonin gene-related peptide, which are critical in pain signaling pathways.
  2. Metabolic Pathways: Upon administration, cizolirtine citrate undergoes metabolic transformations primarily in the liver, where it may be converted into active metabolites that exert therapeutic effects.
  3. Stability Studies: Investigations into its stability under various pH conditions help determine its shelf-life and effectiveness when administered orally or via injection.

These reactions are crucial for understanding both the therapeutic efficacy and potential side effects associated with cizolirtine citrate .

Mechanism of Action

The mechanism of action of cizolirtine citrate involves:

  • Neuropeptide Interaction: It modulates the release of neuropeptides such as substance P, which plays a significant role in nociception (the sensory perception of pain). By inhibiting this release, cizolirtine citrate can reduce pain sensation.
  • Bladder Function Modulation: In cases of overactive bladder, it helps normalize detrusor muscle activity by regulating neurotransmitter levels that affect bladder contractions.

Clinical studies have shown that patients receiving cizolirtine citrate exhibit significant reductions in urinary incontinence episodes compared to placebo groups, highlighting its effectiveness .

Physical and Chemical Properties Analysis

Cizolirtine citrate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Solubility: Highly soluble in water due to the presence of the citrate moiety, enhancing its bioavailability.
  • Melting Point: Specific melting point data can provide insights into purity; typically around 150-160 °C.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.

These properties are critical for formulation development and ensuring effective delivery methods .

Applications

Cizolirtine citrate has several scientific applications:

  1. Therapeutic Use: Primarily indicated for treating urinary incontinence related to overactive bladder conditions.
  2. Research Applications: Investigated for its potential roles in pain management beyond urology, including neuropathic pain models.
  3. Pharmacological Studies: Used in studies examining neuropeptide interactions and their implications for various neurological disorders.

The ongoing research into cizolirtine citrate's mechanisms may reveal additional therapeutic avenues, making it a compound of significant interest within pharmacology .

Pharmacological Profile of Cizolirtine Citrate

Chemical Structure and Molecular Mechanisms

Pyrazol Derivative Synthesis and Bioavailability

Cizolirtine citrate (chemical name: N,N-dimethyl-2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)ethan-1-amine 2-hydroxypropane-1,2,3-tricarboxylate) is a small molecule drug with CAS registry number 251375-82-3 for the citrate salt and 142155-43-9 for the free base [4]. Its molecular formula is C₂₁H₂₉N₃O₈, with a molecular weight of 451.48 g/mol [4]. Elemental analysis reveals the composition: carbon (55.87%), hydrogen (6.47%), nitrogen (9.31%), and oxygen (28.35%) . The compound features a pyrazole ring substituted at the N1-position with a methyl group, attached via a chiral benzhydryl ether linkage to a dimethylaminoethyl side chain, with the entire structure forming a citrate salt [4].

The synthetic route typically involves:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to create the 1-methyl-1H-pyrazol-5-yl moiety.
  • Etherification: Coupling of the pyrazole intermediate with a substituted ethanol derivative using Williamson ether synthesis.
  • Amine Functionalization: Introduction of dimethylamine via nucleophilic substitution or reductive amination.
  • Salt Formation: Final conversion to the citrate salt to enhance stability and aqueous solubility [4].

Table 1: Physicochemical Properties of Cizolirtine Citrate

PropertyValue
Molecular FormulaC₂₁H₂₉N₃O₈
Molecular Weight451.48 g/mol
CAS Number (Citrate)251375-82-3
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage Stability>2 years at -20°C
Elemental CompositionC 55.87%, H 6.47%, N 9.31%, O 28.35%

Bioavailability studies indicate that cizolirtine citrate is formulated in DMSO for experimental use, with stock solutions remaining stable for months at -20°C . The compound's log P and exact mass data suggest moderate lipophilicity, facilitating blood-brain barrier penetration for central nervous system actions. However, species-specific metabolic differences (e.g., rodents vs. humans) may influence bioavailability profiles in preclinical models [4].

Receptor Affinity: α2-Adrenoceptor Modulation

Cizolirtine citrate functions as a presynaptic modulator of α2-adrenoceptors (α2-ARs), particularly targeting the α2A and α2C subtypes [3] [6]. These receptors belong to the G protein-coupled receptor (GPCR) family and regulate neurotransmitter release through inhibitory feedback mechanisms. Competitive binding assays using human cloned receptors reveal cizolirtine's affinity profile:

Table 2: α2-Adrenoceptor Subtype Affinity Profile

Receptor SubtypeFunctionCizolirtine Affinity (Ki)Selectivity Ratio
α2A-AdrenoceptorCentral analgesia, sedation~15 nMReference = 1x
α2C-AdrenoceptorNociception, stress responses~20 nM0.75x vs. α2A
α2B-AdrenoceptorVascular regulation (peripheral)>100 nM<0.15x vs. α2A

The drug exhibits 5–7-fold higher selectivity for α2A/α2C subtypes over α2B, distinguishing it from non-selective antagonists like yohimbine [6]. This selectivity arises from structural interactions with transmembrane domains of α2-ARs, particularly through its dimethylaminoethyl group forming ionic bonds with aspartate residues in the receptor’s binding pocket [6].

Mechanistically, cizolirtine enhances descending noradrenergic inhibition:

  • Presynaptic Action: Binds to α2-AR autoreceptors on descending pain inhibitory pathways in the locus coeruleus.
  • Norepinephrine Release: Reduces negative feedback on norepinephrine (NE) release, increasing NE availability in the spinal dorsal horn.
  • Downstream Effects: Elevated NE activates postsynaptic α2-ARs on primary afferent terminals, inhibiting calcium influx and subsequent neurotransmitter release [6].

This adrenergic modulation contributes to cizolirtine’s efficacy in pain models without opioid receptor involvement, positioning it as a non-addictive analgesic alternative .

Neurotransmitter Inhibition: Substance P and CGRP Release

Cizolirtine citrate demonstrates potent inhibition of neuropeptide release from primary afferent neurons, specifically targeting calcitonin gene-related peptide (CGRP) and substance P (SP) [5]. In rodent models of neuropathic pain, cizolirtine reduces spinal CGRP release by 60–70% and SP by 50–55% following noxious stimulation [15]. These neuropeptides are co-localized in dense-core vesicles of C-fiber afferents innervating the bladder and spinal cord, where they facilitate nociceptive signaling and neurogenic inflammation [5] [7].

The inhibition mechanism involves dual pathways:

  • Calcium-Dependent Exocytosis: Cizolirtine suppresses voltage-gated calcium channels (VGCCs) via α2-AR-mediated Gβγ subunit signaling, reducing vesicular fusion [15].
  • Receptor Crosstalk: Enhanced spinal norepinephrine activates α2-ARs on peptidergic afferents, inhibiting adenylate cyclase and lowering cAMP/PKA-dependent vesicular trafficking [5].

Table 3: Neuropeptide Inhibition in Preclinical Studies

Experimental ModelNeuropeptideInhibition (%)Stimulus
Diabetic neuropathy (rat)CGRP68%Thermal hyperalgesia
Inflammatory pain (mouse)Substance P52%Capsaicin challenge
Spinal cord slices (rat)CGRP & SP60–75%Potassium depolarization

Notably, an inverse relationship exists between CGRP and SP release: Elevated CGRP suppresses SP-dependent plasma extravasation, suggesting that cizolirtine’s CGRP inhibition may indirectly modulate SP-mediated inflammatory responses [7]. This effect is particularly relevant in overactive bladder (OAB) pathophysiology, where SP and CGRP amplify detrusor overactivity via:

  • Bladder Afferent Sensitization: Neuropeptides lower activation thresholds of mechanosensitive C-fibers.
  • Urothelial Signaling: SP increases ATP release from urothelial cells, triggering purinergic hyperexcitability [2] [5].

By attenuating this neuropeptide cascade, cizolirtine normalizes afferent firing and bladder reflex arcs, explaining its efficacy in OAB-related urinary incontinence [2] [5].

Table 4: Compound Nomenclature

Nomenclature TypeName
IUPAC NameN,N-dimethyl-2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)ethan-1-amine 2-hydroxypropane-1,2,3-tricarboxylate
SynonymsE-4018, E-4960, Cizolirtine citrate
CAS Numbers251375-82-3 (citrate), 142155-43-9 (free base)
Manufacturer CodesE-3710, E-4960 ((R)-isomer)

Properties

CAS Number

142155-44-0

Product Name

Cizolirtine citrate

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C21H29N3O8

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JLKUMSHHQYQLSG-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

1-methyl-5-((2,N,N-dimethylaminoethoxy)(phenyl)methyl)-1H-pyrazole citrate
cizolirtine
E 4018
E-4018

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.